Sodium 2-(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetate
CAS No.: 1394042-23-9
Cat. No.: VC2727073
Molecular Formula: C15H14NNaO2S
Molecular Weight: 295.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1394042-23-9 |
---|---|
Molecular Formula | C15H14NNaO2S |
Molecular Weight | 295.3 g/mol |
IUPAC Name | sodium;2-(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetate |
Standard InChI | InChI=1S/C15H15NO2S.Na/c17-15(18)9-14-16-12-7-6-11(8-13(12)19-14)10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,17,18);/q;+1/p-1 |
Standard InChI Key | FCYVVNFYESGMQM-UHFFFAOYSA-M |
SMILES | C1CC2=C(CC1C3=CC=CC=C3)SC(=N2)CC(=O)[O-].[Na+] |
Canonical SMILES | C1CC2=C(CC1C3=CC=CC=C3)SC(=N2)CC(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Sodium 2-(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetate is a tetrahydrobenzothiazole derivative with important identifying characteristics that distinguish it from related compounds. The compound is cataloged under several formal identification systems used in chemical research and commerce.
Identification Parameters
The compound is uniquely identified through several standardized parameters as outlined in Table 1:
Parameter | Value |
---|---|
CAS Number | 1394042-23-9 |
IUPAC Name | sodium;2-(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetate |
Molecular Formula | C15H14NNaO2S |
Molecular Weight | 295.3 g/mol |
Catalog Identifier | 6365DV (AK Scientific) |
Minimum Purity Specification | 95% |
The compound's unique CAS number (1394042-23-9) serves as its primary identifier in chemical databases and regulatory documentation . The IUPAC nomenclature precisely defines its chemical structure, highlighting the sodium salt of the acetate functional group connected to the benzothiazole core . With a molecular weight of 295.3 g/mol, the compound falls within the range of small-molecule research chemicals commonly used in medicinal chemistry and biological studies .
Structural Features
The molecular structure consists of several key components that define its chemical characteristics:
-
A tetrahydro-1,3-benzothiazole core structure
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A phenyl group substitution at the 6-position
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An acetate group at the 2-position
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A sodium counterion that stabilizes the carboxylate
This structural arrangement contributes to the compound's physical properties and potential reactivity patterns in research applications. The partially saturated benzothiazole ring system distinguishes it from fully aromatic benzothiazole derivatives, potentially affecting its conformational flexibility and interaction with biological targets.
Physical and Chemical Properties
Sodium 2-(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetate possesses distinct physical and chemical characteristics that influence its handling, storage, and application in research settings.
Hazard Type | Classification | Hazard Statement |
---|---|---|
Skin Irritation | Category 2 | H315: Causes skin irritation |
Eye Irritation | Category 2A | H319: Causes serious eye irritation |
Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
The compound carries a "Warning" signal word according to GHS guidelines, indicating moderate hazard potential . These classifications highlight the importance of proper handling techniques and personal protective equipment when working with this research chemical.
Comparison with Related Benzothiazole Compounds
The chemical space around tetrahydrobenzothiazole compounds includes several related structures with similar core frameworks but different substitution patterns.
Structural Relationships
A notable related compound is Sodium 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate (PubChem CID: 75412210), which shares the tetrahydrobenzothiazole core structure but lacks the phenyl substitution at the 6-position . This compound has a parent compound of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid (CID 4362579) . The differences in substitution patterns between these compounds likely result in distinct physical, chemical, and potentially biological properties.
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